Caffeine, 8-bromo-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 8-bromo-caffeine derivatives has been explored through various chemical reactions. A study demonstrated the preparation of 8-(substituted)aryloxycaffeine from 8-bromocaffeine using a modified Ullmann reaction, which involved the reaction with (substituted)phenols . Another approach for modifying caffeine involved direct fluorination to produce 8-fluorocaffeine, which could then be transformed into various 8-substituted caffeine derivatives through nucleophilic substitution reactions with amines and alcohols .

Molecular Structure Analysis

The molecular structure of caffeine complexes has been elucidated using X-ray crystallography. For instance, the crystal structure of a binuclear copper(II) complex with caffeine was determined, revealing a centrosymmetric unit with Cu atoms coordinated by bridging 2-bromopropionates and caffeine ligands . Distortion isomerism was observed in another study of a similar binuclear Cu(II) complex, where the monoclinic isomer displayed square pyramidal geometry at each copper center . Additionally, the crystal structures of molecular complexes of caffeine with hexaaquamagnesium(II) bromide and hexaaquamanganese(II) triiodide iodide were determined, showing uncoordinated caffeine molecules and metal cations held together by a network of hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 8-bromocaffeine derivatives has been investigated in the context of biological activities. For example, certain 8-(substituted)aryloxycaffeine compounds exhibited strong inhibitory activity against gram-negative bacteria and topoisomerase II, as well as analgesic effects without central nervous system stimulation . The transformation of 8-fluorocaffeine into various substituted derivatives through nucleophilic substitution also highlights the chemical versatility of the caffeine molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of caffeine complexes have been characterized through various techniques. Magnetic data and EPR spectra were consistent with the binuclear structure of a copper(II) complex with caffeine . The cytotoxicity of a zinc(II) bromide complex with caffeine was evaluated, showing potential advantages over other halogenated complexes in terms of cytotoxic effects on certain human tumor cell lines . The study of distortion isomerism in Cu(II) complexes also provided insights into the plasticity of the coordination sphere and the impact on intermolecular interactions .

Applications De Recherche Scientifique

Radiosensibilisation en thérapie anticancéreuse

Caffeine, 8-bromo- : est utilisé comme radiosensibilisateur dans la radiothérapie des tumeurs. Ce composé augmente la sensibilité des cellules tumorales au traitement par radiation, ce qui pourrait améliorer l'efficacité de la radiothérapie . En particulier, une sensibilité accrue des cellules tumorales cérébrales a été observée lors du traitement avec la 8-bromocaffeine, suggérant son rôle précieux en neuro-oncologie .

Synthèse d'agents antibactériens

Le composé a été utilisé dans la synthèse de dérivés de la caféine qui présentent une activité antibactérienne. Ces dérivés sont particulièrement efficaces contre les agents pathogènes tels que Staphylococcus aureus et Bacillus cereus. L'introduction de fragments d'acides aminés en position C-8 des dérivés de la xanthine, y compris la 8-bromocaffeine, a montré des résultats prometteurs pour améliorer les propriétés antibactériennes .

Développement de dérivés bioactifs de la xanthine

La recherche s'est concentrée sur la modification de la 8-bromocaffeine pour créer des dérivés bioactifs de la xanthine. Ces dérivés ont montré un potentiel dans diverses activités biologiques et pourraient conduire au développement de nouveaux agents thérapeutiques avec une toxicité réduite .

Synthèse chimique et optimisation

La 8-bromocaffeine sert d'intermédiaire clé dans la synthèse chimique de divers composés. Des approches synthétiques optimisées ont été développées pour la production de 8-bromocaffeine et de ses dérivés esters, qui sont essentiels pour des modifications chimiques ultérieures .

Améliorer l'efficacité des antibiotiques

Des études ont indiqué que la caféine et ses dérivés, y compris la 8-bromocaffeine, peuvent améliorer l'effet inhibiteur d'antibiotiques tels que la pénicilline et la tétracycline contre certaines bactéries. Cela suggère une application potentielle dans les thérapies combinées pour lutter contre les infections bactériennes .

Modulation de l'affinité des récepteurs

La substitution en position C-8 des xanthines, comme avec la 8-bromocaffeine, s'est avérée augmenter considérablement l'affinité pour certains types de récepteurs. Cette propriété est précieuse pour le développement de médicaments ciblant des voies de récepteurs spécifiques .

Safety and Hazards

While specific safety and hazard information for 8-bromocaffeine is not available, it’s known that caffeine, the parent compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed and may form combustible dust concentrations in air .

Mécanisme D'action

Target of Action

8-Bromocaffeine is a derivative of caffeine, which belongs to the xanthine class . It is primarily used as a radiosensitizer in the radiotherapy of tumors . The primary targets of 8-Bromocaffeine are tumor cells, and its role is to increase the sensitivity of these cells to radiation treatment .

Mode of Action

It is known to act as a radiomodulator, especially as a radiosensitizer . This means that it enhances the effects of radiation therapy, making tumor cells more susceptible to the damaging effects of radiation .

Biochemical Pathways

The synthesis of 8-Bromocaffeine involves an electrophilic aromatic substitution by direct bromination with bromine in glacial acetic acid . Sodium acetate is added to act as an acid scavenger for the hydrogen bromide that is formed . The elemental bromine can also be prepared in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide .

Pharmacokinetics

Caffeine, from which 8-bromocaffeine is derived, is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system . It is converted to the main product paraxanthine and the additional products theobromine and theophylline . The large inter-individual variability in caffeine pharmacokinetics is an open challenge, and data is urgently needed to understand and quantify confounding factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The primary result of the action of 8-Bromocaffeine is an increased sensitivity of tumor cells to radiation treatment . This makes it a valuable tool in the radiotherapy of tumors, as it can enhance the effectiveness of the treatment .

Action Environment

The action environment of 8-Bromocaffeine is primarily within the context of radiotherapy for tumors The efficacy and stability of 8-Bromocaffeine as a radiosensitizer could potentially be influenced by various environmental factors, although specific details are not well-documented

Propriétés

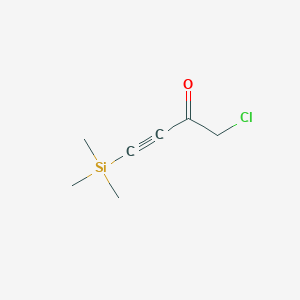

IUPAC Name |

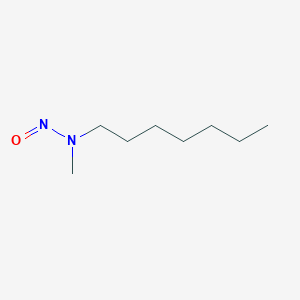

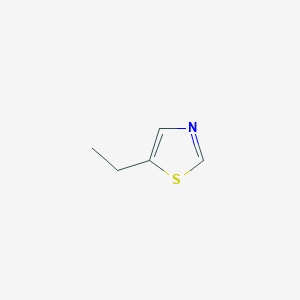

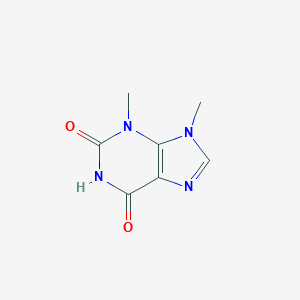

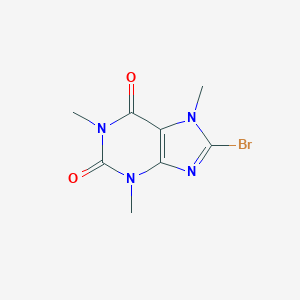

8-bromo-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLRORFORQUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146069 | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10381-82-5 | |

| Record name | 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthobine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, 8-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthobine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMOCAFFEINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that "agents that elevate adenosine 3',5'-cyclic monophosphate (cAMP) such as caffeine, 8-bromo-cAMP, and forskolin inhibited AVP-evoked [3H]InsP formation." [] What is the significance of this finding in the context of smooth muscle cell signaling?

A1: This finding suggests that elevating intracellular cAMP levels, whether through direct activation with 8-bromo-cAMP (a cell-permeable cAMP analog) or indirectly through agents like caffeine and forskolin, can negatively regulate the signaling pathway initiated by arginine vasopressin (AVP). AVP is a hormone known to induce smooth muscle contraction. [] This negative regulation likely occurs upstream of inositol 1,4,5-trisphosphate (InsP3) production, a second messenger crucial for releasing calcium from intracellular stores and triggering contraction. Therefore, this compoundcAMP, and forskolin could potentially modulate AVP-induced smooth muscle contraction by interfering with this signaling cascade. This highlights the complex interplay between different signaling pathways in regulating smooth muscle tone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.